An In-depth Technical Guide to 3-Decenoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-Decenoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Decenoic acid is a monounsaturated medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂. It exists as two geometric isomers, cis (Z) and trans (E), which may exhibit distinct physical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 3-decenoic acid, with a focus on data relevant to research and drug development.
Chemical and Physical Properties
The chemical and physical properties of 3-decenoic acid are summarized in the table below. It is important to note that some properties may vary slightly depending on the isomeric form and the purity of the sample.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | |
| IUPAC Name | (E)-dec-3-enoic acid / (Z)-dec-3-enoic acid | |
| CAS Number | 15469-77-9 (isomer unspecified), 53678-20-9 ((E)-isomer), 2430-93-5 ((Z)-isomer) | |
| Melting Point | 16-18 °C | |
| Boiling Point | 158 °C at 760 mmHg | |
| Density | 0.933 - 0.939 g/cm³ at 25 °C | |
| Solubility | Soluble in alcohol; sparingly soluble in water. | |
| Appearance | Colorless to pale yellow liquid |
Chemical Structure
3-Decenoic acid is a carboxylic acid with a ten-carbon chain and a double bond located between the third and fourth carbon atoms from the carboxyl group. The presence of this double bond gives rise to cis and trans (or Z and E) geometric isomers.
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(Z)-3-Decenoic acid (cis-isomer): In this configuration, the carbon chains on either side of the double bond are on the same side.
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(E)-3-Decenoic acid (trans-isomer): In this configuration, the carbon chains on either side of the double bond are on opposite sides.
The stereochemistry of the double bond significantly influences the molecule's shape and can affect its biological activity.
Experimental Protocols
Synthesis of 3-Decenoic Acid
1. Modified Knoevenagel Condensation for (E)-alk-3-enoic acids:
This method has been reported for the high-yield and stereoselective synthesis of (E)-alk-3-enoic acids.
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Reactants: A straight-chain aldehyde (heptanal for 3-decenoic acid synthesis) and malonic acid.
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Catalyst: Piperidinium acetate.
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Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Procedure:
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Dissolve the aldehyde and malonic acid in the chosen solvent.
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Add the piperidinium acetate catalyst.
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Heat the reaction mixture (e.g., to 100 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is worked up to isolate the (E)-3-decenoic acid. This typically involves acidification, extraction with an organic solvent, and purification by distillation or chromatography.
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2. Wittig Reaction:
The Wittig reaction is a versatile method for alkene synthesis from aldehydes and ketones. To synthesize 3-decenoic acid, a Wittig reagent would be reacted with an appropriate aldehyde.
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Reactants: A phosphonium ylide (Wittig reagent) and an aldehyde. For the synthesis of 3-decenoic acid, one could envision reacting a stabilized ylide derived from a phosphonium salt of an ester of bromoacetic acid with heptanal.
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Procedure:
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Preparation of the Wittig reagent: A triphenylphosphine is reacted with an appropriate halo-ester to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the ylide.
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Reaction with the aldehyde: The ylide is then reacted with heptanal.
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Hydrolysis: The resulting α,β-unsaturated ester is then hydrolyzed to yield 3-decenoic acid. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
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Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a standard technique for the analysis of fatty acids. Due to their polarity, fatty acids are often derivatized to more volatile esters (e.g., methyl esters) before analysis. A detailed protocol for a similar fatty acid is available and can be adapted.
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Sample Preparation and Derivatization:
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The 3-decenoic acid sample is dissolved in a suitable solvent (e.g., methanol).
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For methylation, a reagent such as boron trifluoride in methanol (BF₃-methanol) is added, and the mixture is heated.
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After cooling, the resulting fatty acid methyl esters (FAMEs) are extracted with an organic solvent like hexane.
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GC-MS Conditions:
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Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injector and Detector Temperatures: Optimized for the analysis of FAMEs.
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Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
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Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrum is compared to a library for identification.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 3-decenoic acid, including the determination of the double bond's stereochemistry.
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: The chemical shifts and coupling constants of the vinylic protons can be used to distinguish between the cis and trans isomers. In the trans isomer, the coupling constant between the vinylic protons is typically larger (around 15 Hz) than in the cis isomer (around 10 Hz).
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¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent carbons can also provide information about the isomer.
3. Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in 3-decenoic acid.
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Characteristic Absorptions:
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A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).
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A strong C=O stretch from the carboxylic acid group (around 1710 cm⁻¹).
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A C=C stretch from the alkene group (around 1650 cm⁻¹).
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C-H stretches from the alkyl chain (around 2900 cm⁻¹).
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The out-of-plane C-H bending vibration of the double bond can help distinguish between cis (around 700 cm⁻¹) and trans (around 970 cm⁻¹) isomers.
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Biological Activity and Potential Signaling Pathways
While research on the specific biological activities of 3-decenoic acid is ongoing, studies on closely related fatty acids provide insights into its potential mechanisms of action. A notable area of interest is its antimicrobial and biofilm-modulating properties.
Antimicrobial and Biofilm Dispersion Activity
Studies on cis-2-decenoic acid, a structural isomer, have shown that it acts as a signaling molecule in bacteria, inducing the dispersion of biofilms. This effect is believed to be, at least in part, due to its ability to increase the permeability of the bacterial cell membrane. This increased permeability can also potentiate the effects of conventional antibiotics.
The proposed mechanism involves the insertion of the fatty acid into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components. This disruption can also affect the function of membrane-bound proteins involved in biofilm formation and maintenance.
Caption: Potential mechanism of 3-Decenoic acid on bacterial cells.
Potential Anti-Inflammatory Signaling
While direct evidence for 3-decenoic acid is limited, its saturated counterpart, decanoic acid, has been shown to modulate inflammatory pathways. It is plausible that 3-decenoic acid could exert similar effects. Decanoic acid has been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
Caption: Potential inhibition of the NF-κB pathway by 3-Decenoic acid.
Conclusion
3-Decenoic acid is a medium-chain fatty acid with interesting chemical and potential biological properties. Its ability to exist as cis and trans isomers adds a layer of complexity to its characterization and biological evaluation. While further research is needed to fully elucidate its synthesis, mechanism of action, and therapeutic potential, the available data suggests that it may be a valuable molecule for the development of novel antimicrobial and anti-inflammatory agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the scientific and therapeutic landscape of 3-decenoic acid.
